(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid (R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 141979-69-3
VCID: VC21143856
InChI: InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
SMILES: CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

CAS No.: 141979-69-3

Cat. No.: VC21143856

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid - 141979-69-3

Specification

CAS No. 141979-69-3
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2R)-2-azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Standard InChI Key FPJGLSZLQLNZIW-SECBINFHSA-N
Isomeric SMILES CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)[O-])[NH3+]
SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Canonical SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]

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